(3-(Pent-4-ynamido)phenyl)boronic acid
CAS No.:
Cat. No.: VC13769389
Molecular Formula: C11H12BNO3
Molecular Weight: 217.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12BNO3 |
|---|---|
| Molecular Weight | 217.03 g/mol |
| IUPAC Name | [3-(pent-4-ynoylamino)phenyl]boronic acid |
| Standard InChI | InChI=1S/C11H12BNO3/c1-2-3-7-11(14)13-10-6-4-5-9(8-10)12(15)16/h1,4-6,8,15-16H,3,7H2,(H,13,14) |
| Standard InChI Key | IRSBVOCSDOYNOX-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CC=C1)NC(=O)CCC#C)(O)O |
| Canonical SMILES | B(C1=CC(=CC=C1)NC(=O)CCC#C)(O)O |
Introduction
Chemical Identity and Structural Properties
Physicochemical Properties
While melting points and solubility data are absent in public records, analog boronic acids suggest moderate solubility in polar aprotic solvents (e.g., DMSO, THF) and limited stability in protic solvents due to protodeboronation. The alkyne’s linear geometry minimizes steric hindrance, favoring reactivity in metal-catalyzed reactions .
Synthesis and Reactivity
Synthetic Routes
The compound is synthesized via sequential functionalization of a phenylboronic acid precursor:
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Amination: Introduction of the pent-4-ynoylamino group through coupling of 3-aminophenylboronic acid with pent-4-ynoic acid derivatives (e.g., acyl chlorides).
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Purification: Chromatographic techniques isolate the product, with purity ≥95% as confirmed by HPLC .
Alternative routes may employ palladium-catalyzed borylation of halogenated anilides, though yields remain unspecified in public documentation.
Suzuki-Miyaura Cross-Coupling
The boronic acid group participates in palladium-catalyzed couplings with aryl halides, forming biaryl linkages essential in pharmaceutical intermediates . For example:
where .
Alkyne-Based Reactions
The terminal alkyne undergoes:
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Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles .
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Sonogashira Coupling: Cross-coupling with aryl halides to generate conjugated enynes.
Applications in Organic Synthesis and Biomedicine
Medicinal Chemistry
The compound’s bifunctionality enables dual modifications in drug candidates:
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Boronic Acid as a Pharmacophore: Inhibits serine proteases (e.g., proteasome) via reversible covalent binding to active-site residues.
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Alkyne as a Bioorthogonal Handle: Facilitates post-synthetic labeling with azide-bearing fluorophores or affinity tags .
Materials Science
In polymer chemistry, the alkyne group enables incorporation into conjugated systems for optoelectronic materials, while the boronic acid moiety allows dynamic covalent bonding in self-healing hydrogels.
| Hazard Statement | Precautionary Measure |
|---|---|
| H302: Harmful if swallowed | P301+P312: Seek medical attention if ingested |
| H315: Skin irritation | P280: Wear gloves/protective clothing |
| H319: Eye irritation | P305+P351+P338: Rinse eyes thoroughly |
| H335: Respiratory irritation | P261: Avoid inhalation of dust |
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral boronic acid derivatives.
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Targeted Drug Delivery: Exploiting boronic acid-diol interactions for glucose-responsive insulin systems.
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Hybrid Materials: Integrating alkyne-boronic acid motifs into metal-organic frameworks (MOFs) for gas storage.
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